molecular formula C11H10N2O3 B11887103 5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one CAS No. 60100-71-2

5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one

Cat. No.: B11887103
CAS No.: 60100-71-2
M. Wt: 218.21 g/mol
InChI Key: JZZPNMPQHGPKNG-UHFFFAOYSA-N
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Description

5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one is a complex organic compound with a unique structure that includes a dioxolane ring fused to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the dioxolane ring. Key steps may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dioxolane Ring: This step often involves the use of reagents such as ethylene glycol and acid catalysts to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
  • 5-Propyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
  • 5-Phenyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one

Uniqueness

5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets, potentially offering advantages in specific applications.

Properties

CAS No.

60100-71-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8-one

InChI

InChI=1S/C11H10N2O3/c1-2-13-4-3-8(14)7-5-9-11(12-10(7)13)16-6-15-9/h3-5H,2,6H2,1H3

InChI Key

JZZPNMPQHGPKNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=CC3=C(N=C21)OCO3

Origin of Product

United States

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